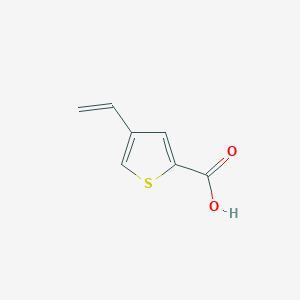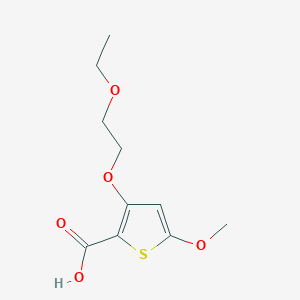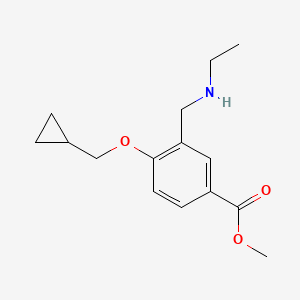
4-Ethenylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and stability. This compound is characterized by a thiophene ring substituted with an ethenyl group at the 4-position and a carboxylic acid group at the 2-position. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where aromatic ketones are converted to substituted thiophene esters, which are then hydrolyzed to yield the desired carboxylic acid derivative . Another method includes the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale oxidation reactions using suitable oxidizing agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-Ethenylthiophene-2-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-ethenylthiophene-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, thiophene-based NSAIDs inhibit cyclooxygenase enzymes, reducing inflammation and pain . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carboxylic acid: A closely related compound with a carboxylic acid group at the 2-position but without the ethenyl substitution.
Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at the 3-position.
4,5-Diarylthiophene-2-carboxylic acid: A derivative with aryl groups at the 4 and 5 positions, exhibiting different biological activities.
Uniqueness: 4-Ethenylthiophene-2-carboxylic acid’s unique structure, with both an ethenyl and carboxylic acid group, provides distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H6O2S |
|---|---|
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
4-ethenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O2S/c1-2-5-3-6(7(8)9)10-4-5/h2-4H,1H2,(H,8,9) |
InChI-Schlüssel |
LVNDVRISXRMNSH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CSC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)


![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)

![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)





![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)

